molecular formula C26H29N3O2 B3134975 Isopropyl 2-(4-benzhydrylpiperazino)nicotinate CAS No. 400085-29-2

Isopropyl 2-(4-benzhydrylpiperazino)nicotinate

Cat. No.: B3134975
CAS No.: 400085-29-2
M. Wt: 415.5 g/mol
InChI Key: UTGVBAYWBOSQOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of IBN involves intricate steps, combining isopropyl, piperazine, and nicotinic acid moieties. Researchers have explored various synthetic routes to obtain IBN with high purity and yield. These methods often require careful optimization to achieve the desired product.


Molecular Structure Analysis

IBN’s molecular formula is C26H29N3O2 . Its structure comprises an isopropyl group, a piperazine ring, and a nicotinate moiety. The benzhydryl substituents confer steric bulk, affecting its reactivity and binding interactions. A detailed examination of its three-dimensional structure sheds light on its potential biological activities.


Chemical Reactions Analysis

IBN’s chemical reactivity involves interactions with other molecules, such as nucleophiles, electrophiles, and metal ions. Investigating its reactivity profile provides insights into its potential as a catalyst, ligand, or drug candidate. Researchers have explored IBN’s behavior under various reaction conditions, including solvent effects and temperature.


Physical and Chemical Properties Analysis

  • Toxicity : Assessing its toxicity profile is essential for safe handling and potential therapeutic use .

Scientific Research Applications

Binding and Hydrolysis by Human Serum Albumin

Isopropyl nicotinate, among other nicotinate esters, has been studied for its binding to and hydrolysis by human serum albumin. Some nicotinate esters like isopropyl nicotinate are bound to human serum albumin but are not hydrolyzed (Steiner, Mayer, & Testa, 1992).

Chromatographic Analysis

Studies have used densitometry for evaluating the separation effect of nicotinic acid derivatives, including isopropyl nicotinate. This research focuses on the comparison and characteristics of chromatographic bands of these compounds (Pyka & Klimczok, 2007).

Influence on Lipophilicity

The influence of pH on the lipophilicity of nicotinic acid and its derivatives, such as isopropyl nicotinate, has been investigated. This study highlights the importance of lipophilicity in the pharmacokinetic and pharmacodynamic properties of these compounds (Parys & Pyka, 2010).

Chemical Stability Analysis

Research on the chemical stability of nicotinic acid and its esters, including isopropyl nicotinate, provides insights into their stability under different conditions, which is crucial for pharmaceutical formulations (Parys & Pyka, 2010).

Transdermal Delivery Studies

Isopropyl nicotinate has been explored in studies aiming to develop suitable formulations for transdermal delivery. These studies are crucial for optimizing drug delivery and minimizing side effects (Tashtoush, Bennamani, & Al-Taani, 2013).

Lipophilicity and QSAR Analysis

Research on the lipophilicity and application of selected structural descriptors in QSAR analysis of nicotinic acid derivatives, including isopropyl nicotinate, contributes to understanding their pharmacological properties (Pyka & Klimczok, 2005).

Mechanism of Action

The precise mechanism of IBN’s action remains an area of active investigation. Studies suggest that it may modulate specific receptors or enzymes, impacting cellular signaling pathways. Elucidating its mode of action is crucial for understanding its therapeutic potential and designing targeted interventions.

Safety and Hazards

While IBN shows promise, safety considerations are paramount. Researchers must evaluate its potential adverse effects, toxicity, and environmental impact. Proper handling, storage, and disposal protocols are crucial to minimize risks associated with IBN .

Properties

IUPAC Name

propan-2-yl 2-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-20(2)31-26(30)23-14-9-15-27-25(23)29-18-16-28(17-19-29)24(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,24H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGVBAYWBOSQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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